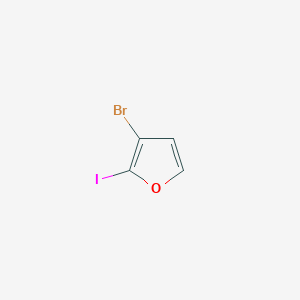

Furan, 3-bromo-2-iodo-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of furan compounds has been extensively studied. A variety of methods have been developed, including the use of Lewis acids (ZrCl4/ZnI2) as a catalyst . The yields of these reactions are typically between 75% and 89% . Other methods involve the use of palladium catalysts and gold-catalyzed cyclizations .Molecular Structure Analysis

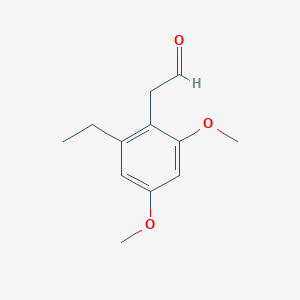

The molecular structure of “Furan, 3-bromo-2-iodo-” includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The 3rd position of the furan ring is substituted with a bromine atom, and the 2nd position is substituted with an iodine atom.Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. For example, they can participate in oxidation reactions, cyclizations, and eliminations . The specific reactions that “Furan, 3-bromo-2-iodo-” can undergo would depend on the reaction conditions and the presence of other reactants.Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives have taken on a special position in the realm of medicinal chemistry due to their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .

Anti-Ulcer Properties

Furan has been found to have anti-ulcer properties . This makes it a potential candidate for the development of new drugs for the treatment of ulcers .

Diuretic Properties

Furan also exhibits diuretic properties . This means it can help increase the amount of urine produced by the body, aiding in the removal of excess water and salt .

Muscle Relaxant

Furan has been found to have muscle relaxant properties . This could potentially be used in the treatment of conditions that cause muscle spasms or stiffness .

Anti-Protozoal Activity

Furan has shown anti-protozoal activity . This suggests that it could be used in the treatment of diseases caused by protozoan parasites .

Anti-Inflammatory, Analgesic, and Antidepressant Properties

Furan has been found to have anti-inflammatory, analgesic, and antidepressant properties . This makes it a potential candidate for the development of new drugs for the treatment of conditions such as inflammation, pain, and depression .

Anti-Parkinsonian and Anti-Glaucoma Properties

Furan has shown potential in the treatment of Parkinson’s disease and glaucoma . This suggests that it could be used in the development of new drugs for these conditions .

In addition to these applications, furan derivatives have been synthesized using the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The 3-bromofuran was used in the preparation of 2-substituted 3-furfurals and in the synthesis of 5,6-dehydronorcantharidins .

Wirkmechanismus

Target of Action

Furan derivatives, including “Furan, 3-bromo-2-iodo-”, have been found to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . The primary targets of furan derivatives are often microbial cells, where they exhibit antibacterial activity against both gram-positive and gram-negative bacteria .

Mode of Action

The mode of action of “Furan, 3-bromo-2-iodo-” involves its interaction with these microbial targets. The compound’s structure allows it to interact with various structural components of the microbial cells, leading to changes that can inhibit the growth and proliferation of the bacteria . The exact nature of these interactions can vary depending on the specific derivative and target organism.

Biochemical Pathways

“Furan, 3-bromo-2-iodo-” and other furan derivatives can affect various biochemical pathways within the target organisms. These compounds can interfere with essential processes such as cell wall synthesis, protein synthesis, and DNA replication, leading to the death of the microbial cells . The specific pathways affected can vary depending on the derivative and the target organism.

Result of Action

The result of the action of “Furan, 3-bromo-2-iodo-” is the inhibition of growth and proliferation of the target microbial cells. This can lead to the death of the cells and the resolution of the bacterial infection . The compound’s effectiveness can vary depending on factors such as the specific derivative, the target organism, and the presence of any resistance mechanisms.

Action Environment

The action of “Furan, 3-bromo-2-iodo-” can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound. These factors can influence the compound’s stability, its interaction with its targets, and its overall efficacy .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “Furan, 3-bromo-2-iodo-” and other furan compounds could include further exploration of their synthesis methods, investigation of their potential applications, and study of their physical and chemical properties . The development of new materials involving furan systems is also a promising area of research .

Eigenschaften

IUPAC Name |

3-bromo-2-iodofuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIO/c5-3-1-2-7-4(3)6/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSODYWNVCMVCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[[(1,1-Dimethylethyl)oxy]carbonyl]-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl]boronic acid](/img/structure/B3280673.png)

![2-[4-(Aminomethyl)phenoxy]acetic acid tert-butyl ester](/img/structure/B3280680.png)

![[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid](/img/structure/B3280736.png)

![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B3280741.png)